5-Methyl-2-(methylsulfonyl)pyrimidine chemical properties and structure
5-Methyl-2-(methylsulfonyl)pyrimidine chemical properties and structure
An In-depth Technical Guide to 5-Methyl-2-(methylsulfonyl)pyrimidine: Properties, Synthesis, and Applications
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to mimic biological purines.[1] Its derivatives are integral to a wide array of drugs, including those for oncology, infectious diseases, and neurological disorders.[2][3] Within this broad class, sulfonylpyrimidines have emerged as particularly valuable intermediates. The methylsulfonyl group, acting as an excellent leaving group, facilitates nucleophilic aromatic substitution, making these compounds powerful building blocks for creating diverse molecular libraries.
This guide focuses on 5-Methyl-2-(methylsulfonyl)pyrimidine, a key heterocyclic compound for drug discovery professionals. We will provide an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, we will delve into its practical applications as a versatile intermediate in the development of novel therapeutics, offering field-proven insights for researchers and scientists.
Molecular Structure and Physicochemical Properties
Molecular Structure
5-Methyl-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. A methyl group is substituted at the 5-position, and a methylsulfonyl group (-SO₂CH₃) is attached at the 2-position. The electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the pyrimidine ring, particularly at the 2-position.
Caption: Chemical structure of 5-Methyl-2-(methylsulfonyl)pyrimidine.
Physicochemical Properties
The key physicochemical properties of 5-Methyl-2-(methylsulfonyl)pyrimidine are summarized below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| CAS Number | 38275-45-5 | [4][5] |
| Molecular Formula | C₆H₈N₂O₂S | [4] |
| Molecular Weight | 172.20 g/mol | [4][5] |
| Appearance | Solid | [6] |
| Storage Temperature | Room Temperature, Sealed in dry | [4][6] |
| SMILES | O=S(C1=NC=C(C)C=N1)(C)=O | [5] |
| InChI Key | MFCD10574953 | [4] |
Synthesis of 5-Methyl-2-(methylsulfonyl)pyrimidine
Synthetic Strategy Overview
The most common and efficient synthesis of 2-(methylsulfonyl)pyrimidine derivatives involves a two-step process: methylation of a corresponding pyrimidine-2-thiol (or 2-mercaptopyrimidine) to form a thioether, followed by oxidation of the thioether to the sulfone. This strategy is favored due to the high yields, operational simplicity, and the ready availability of starting materials. The oxidation step is critical, and various oxidizing agents can be employed, with hydrogen peroxide and Oxone being common choices for their effectiveness and environmental compatibility.[7]
The causality behind this experimental choice lies in the nucleophilicity of the sulfur atom in the thiol, which readily attacks methylating agents. The subsequent oxidation is a robust and well-established transformation in organic chemistry.
Caption: General synthetic workflow for 5-Methyl-2-(methylsulfonyl)pyrimidine.
Detailed Experimental Protocol
This protocol describes a representative synthesis adapted from established methods for preparing analogous 2-(methylsulfonyl)pyrimidine derivatives.[7]
Step 1: Synthesis of 5-Methyl-2-(methylthio)pyrimidine
-
Reaction Setup: To a stirred solution of 5-methylpyrimidine-2-thiol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 eq). Stir at room temperature for 15-30 minutes.
-
Methylation: Cool the reaction mixture in an ice bath. Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 eq), dropwise, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Oxidation to 5-Methyl-2-(methylsulfonyl)pyrimidine
-
Reaction Setup: Dissolve the crude 5-methyl-2-(methylthio)pyrimidine (1.0 eq) from the previous step in a mixture of acetone and water.[7]
-
Oxidation: Add Oxone (potassium peroxymonosulfate) (2.2 eq) portion-wise to the solution, maintaining the temperature with an ice bath. The use of Oxone in an aqueous-organic solvent system provides an efficient and environmentally friendly approach.[7]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the complete oxidation of the thioether to the sulfone by TLC.
-
Work-up: After completion, filter the reaction mixture to remove inorganic salts. Add sodium thiosulfate solution to quench any remaining oxidant.
-
Extraction and Purification: Extract the aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid can be purified by recrystallization or column chromatography to yield the final product.
Chemical Reactivity and Applications in Drug Discovery
Reactivity Profile
The primary utility of 5-Methyl-2-(methylsulfonyl)pyrimidine in synthetic chemistry stems from the behavior of the methylsulfonyl group as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is electron-deficient, which activates the 2-position towards nucleophilic attack. The potent electron-withdrawing sulfonyl group further enhances this activation, allowing for facile displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity makes it a superior building block compared to its 2-chloro or 2-bromo analogues in many cases.
Caption: SNAr mechanism involving 5-Methyl-2-(methylsulfonyl)pyrimidine.
Role as a Pharmaceutical Intermediate
The reliable reactivity of 5-Methyl-2-(methylsulfonyl)pyrimidine makes it a valuable intermediate in the synthesis of biologically active compounds. By displacing the sulfonyl group, medicinal chemists can readily introduce various pharmacophores at the 2-position of the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).
Derivatives of 2-(methylsulfonyl)pyrimidine are prevalent in modern drug discovery. For instance, pyrimidine-based compounds are investigated as kinase inhibitors for cancer therapy, where the pyrimidine core often serves as a hinge-binding motif.[1] Additionally, related structures have been explored as GPR119 agonists for the potential treatment of type 2 diabetes and obesity, highlighting the broad therapeutic potential of this chemical class.[8]
Safety and Handling
As a laboratory chemical, 5-Methyl-2-(methylsulfonyl)pyrimidine and its analogues require careful handling. The following information is compiled from representative Safety Data Sheets (SDS).
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[9][10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[11]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust. |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
5-Methyl-2-(methylsulfonyl)pyrimidine is a highly functionalized and reactive building block with significant value for researchers, particularly in drug discovery and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity via nucleophilic aromatic substitution make it an ideal starting point for the creation of diverse compound libraries. The demonstrated and potential applications of its derivatives in treating a range of diseases underscore its importance as a privileged scaffold in the development of next-generation therapeutics. This guide provides the core technical knowledge required for scientists to effectively and safely utilize this versatile chemical intermediate in their research endeavors.
References
-
Request PDF. (2024). Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives. [Link]
-
Request PDF. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. [Link]
-
Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]
-
SpectraBase. (n.d.). Pyrimidine, 5-ethynyl-4-methyl-2-(methylsulfonyl)-. [Link]
-
PubChem. (n.d.). 2-(Methylsulphonyl)pyrimidine. [Link]
-
PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. [Link]
-
National Institutes of Health. (n.d.). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. [Link]
-
SpectraBase. (n.d.). 5-Methyl-2-pyrimidinone. [Link]
-
PubMed. (2024). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]
-
MDPI. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]
-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. cas 38275-45-5|| where to buy 5-methyl-2-(methylsulfonyl)pyrimidine [french.chemenu.com]
- 6. 2-(Methylsulfonyl)pyrimidine | 14161-09-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
